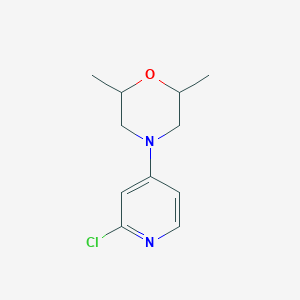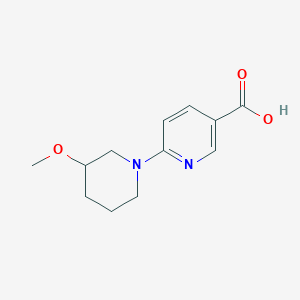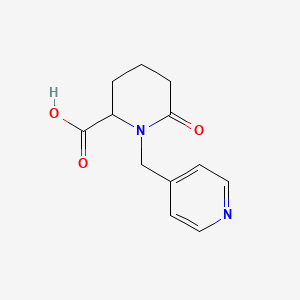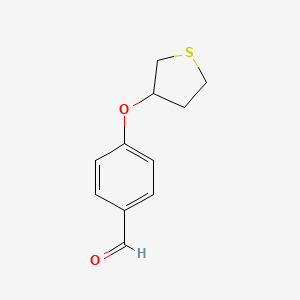
2-(1-苄基-3-氟吡咯烷-3-基)吡啶
描述
“2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine” is a chemical compound . Unfortunately, there is not much information available about this specific compound in the literature.
Molecular Structure Analysis
The molecular formula of “2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine” is C16H17FN2 . The average mass is 256.318 Da and the monoisotopic mass is 256.137573 Da .科学研究应用
荧光传感和生物学应用
- 荧光开/关切换 Zn2+ 传感器:已开发出一系列基于吡啶-吡啶酮核心结构的新型荧光 Zn2+ 传感器,既作为 Zn2+ 的螯合部分,又作为荧光团。由于 Zn2+ 配位对电子转移的显着影响,这些传感器在 Zn2+ 存在下显示出强荧光,实现荧光开/关切换。这些传感器(包括一个具有良好水溶性和大斯托克斯位移等优异性能的传感器)对生物学应用非常有用,包括对活细胞中的 Zn2+ 成像 (Hagimori 等人,2013)。
配体合成和配合物化学
- 合成和配位化学:吡啶基配体的衍生物已被用于配合物化学,包括用于生物传感的发光镧系元素化合物和具有不寻常热和光化学自旋态转变的铁配合物 (Halcrow,2005)。
OLED 和电子材料
- OLED 的电子传输材料:含吡啶的三苯基苯衍生物已被开发为蓝色磷光 OLED 的材料。吡啶环中氮原子的位置会影响电子注入、空穴阻挡性能和激子的限制,从而有助于降低驱动电压并提高器件性能 (Su 等人,2009)。
化学合成和药用
- 新型衍生物的合成:已经合成了 5-(芳基亚烯基)-2-亚氨基-3(吡啶-2-基)噻唑烷-4-酮衍生物等新化合物,并使用各种光谱技术确定了它们的结构 (Mobinikhaledi 等人,2009)。
- 潜在的抗阿尔茨海默氏症药物:基于先导化合物多奈哌齐的构效关系,已合成并评估了 N-苄基化(吡咯烷-2-酮)/(咪唑烷-2-酮)衍生物的抗阿尔茨海默氏症活性 (Gupta 等人,2020)。
化学传感器和光学性质
- 氟离子化学传感器:2,6-双(2-苯并咪唑基)吡啶已被用作氟离子检测的化学传感器,使用各种光谱技术研究了阴离子客体物种的结合 (Chetia & Iyer,2008)。
作用机制
Target of Action
Pyrrolidine and pyridine, the two key structural components of this compound, are common motifs in many biologically active molecules. Pyrrolidine is a secondary amine, and pyridine is a basic heterocyclic compound. Both can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific biological target. Generally, the compound could bind to its target, altering its function and leading to downstream effects. The fluorine atom in the compound could enhance binding affinity and selectivity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain pyrrolidine and pyridine structures are involved in central nervous system pathways, among others .
Pharmacokinetics
Fluorinated compounds often have improved pharmacokinetic properties, including better stability and bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the biochemical pathways involved. These could range from altered cell signaling to changes in cellular metabolism .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The fluorine atom in the compound could enhance its stability .
生化分析
Biochemical Properties
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may bind to specific receptors or enzymes, altering their activity. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding. These interactions can influence the biochemical pathways in which these enzymes and proteins are involved .
Cellular Effects
The effects of 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exerts its effects through several mechanisms. It may bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of these biomolecules. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, depending on the specific enzymes involved .
Transport and Distribution
Within cells and tissues, 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
2-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-8-4-5-10-18-15)9-11-19(13-16)12-14-6-2-1-3-7-14/h1-8,10H,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMBFPXSFCXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=N2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1491821.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)






![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)